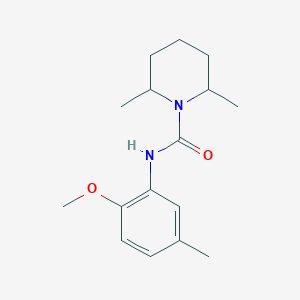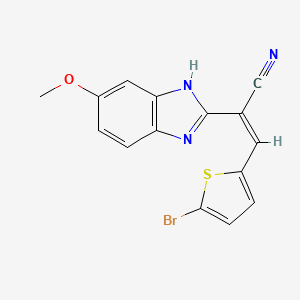
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique pharmacological properties. MXE was first synthesized in 2010 and has since been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of the NMDA receptor, a key receptor involved in learning and memory. This mechanism of action is similar to that of ketamine, another dissociative anesthetic drug that has been used in the treatment of depression.
Biochemical and Physiological Effects
MXE has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It also produces sedative and analgesic effects, which may make it useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It also has a long half-life, which allows for extended periods of observation. However, MXE is not without its limitations. It has a narrow therapeutic window, which means that even small changes in dosage can lead to adverse effects. It also has a high potential for abuse, which makes it difficult to use in clinical settings.
Future Directions
There are several potential future directions for research on MXE. One area of interest is its potential use in the treatment of depression. Further studies are needed to determine the optimal dosage and duration of treatment for this indication. Another area of research is the development of new NMDA receptor antagonists that have improved safety and efficacy profiles compared to MXE. Finally, there is a need for further studies to determine the long-term effects of MXE use on the brain and other organs.
Synthesis Methods
MXE is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced with sodium borohydride to form 2,5-dimethoxyphenethylamine. Finally, the amine is reacted with 2,6-dimethylpiperidinecarboxylic acid chloride to form MXE.
Scientific Research Applications
MXE has been used extensively in scientific research to study its potential therapeutic applications. One of the main areas of research has been its use as an antidepressant. Studies have shown that MXE has a rapid onset of action and produces long-lasting antidepressant effects in animal models.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-9-15(20-4)14(10-11)17-16(19)18-12(2)6-5-7-13(18)3/h8-10,12-13H,5-7H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNRUITOVFLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![3-[2-(2,6-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5338714.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)
![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5338771.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5338777.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5338805.png)
![1-[(4-fluorophenoxy)acetyl]azocane](/img/structure/B5338811.png)
![6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)
